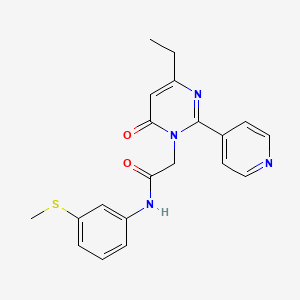

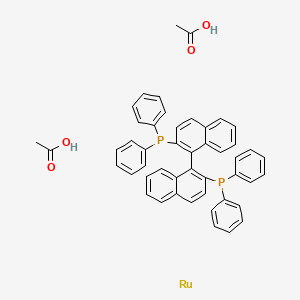

![molecular formula C17H12N2O2S B2489172 (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 864869-26-1](/img/structure/B2489172.png)

(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile” is a multifaceted organic molecule. It encompasses various functional groups and structural motifs, such as furan, thiazole, and a phenyl ring with a methoxy substituent, making it a subject of interest in chemical research.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, a compound with structural similarities, was achieved using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) for characterization (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of closely related molecules, such as the aforementioned compound, was investigated using XRPD and further analyzed using density functional theory (DFT) and Hirshfeld surface analysis (Rahmani et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar structures include Knoevenagel condensation for forming various isomers and derivatives, as seen in the synthesis of novel derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile and related compounds (Al-Omran et al., 2011).

Physical Properties Analysis

The physical properties of such compounds are usually studied using spectroscopic techniques. For instance, the use of FT-IR, NMR, and UV–Visible Spectroscopy provides insights into the vibrational and electronic characteristics of the molecule, as demonstrated in the study of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol (Viji et al., 2020).

Wissenschaftliche Forschungsanwendungen

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

Research demonstrates the significant role of five-membered heterocycles, such as furan and thiophene, as structural units in bioactive molecules. These compounds are crucial in drug design, especially in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The review by Ostrowski (2022) highlights the importance of furan-2-yl and thienyl substituents in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement of aryl substituents with heteroaryl ones. This research suggests potential avenues for the application of compounds with furan and thiazole units in developing optimized therapeutic agents (Ostrowski, 2022).

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

Kamneva et al. (2018) provide a comprehensive review of the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating the versatility of furan derivatives in synthesizing a wide range of compounds. The direction of reactions and the variety of products obtained underscore the synthetic potential of compounds incorporating furan units for creating novel acyclic, cyclic, and heterocyclic compounds. This versatility indicates the compound might be useful in synthetic organic chemistry for generating new molecules with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Conversion of Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) discuss the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, in creating sustainable alternatives for the chemical industry. The compounds derived from HMF, including various furan derivatives, show promise for use in producing monomers, polymers, fuels, and other chemicals. This research area could benefit from the exploration of compounds like "(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile" for developing sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research into the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. The review by Khojasteh et al. (2011) examines the most selective inhibitors for various CYP isoforms, offering insights into the structural requirements for effective inhibition. This information is relevant for designing new compounds with specific interactions with CYP enzymes, potentially including derivatives of the compound , to modulate drug metabolism or for the development of specific inhibitors (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Eigenschaften

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)9-13(10-18)17-19-15(11-22-17)16-3-2-8-21-16/h2-9,11H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSQXOBVOGNLES-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)

![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)